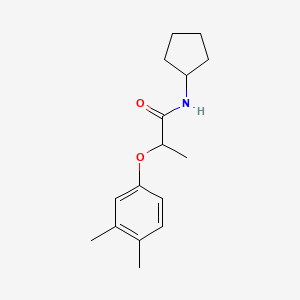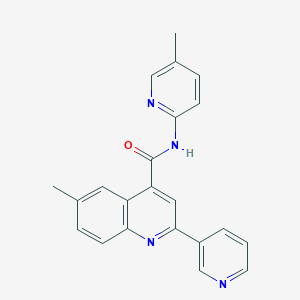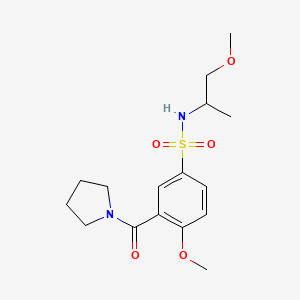
N-cyclopentyl-2-(3,4-dimethylphenoxy)propanamide
Vue d'ensemble
Description
N-cyclopentyl-2-(3,4-dimethylphenoxy)propanamide, commonly known as CPP or CPP-115, is a small molecule drug that has gained attention for its potential therapeutic applications in various neurological disorders. CPP-115 is a GABA aminotransferase inhibitor that increases the concentration of GABA in the brain, which in turn can lead to reduced excitability and increased inhibitory signaling.
Mécanisme D'action
CPP-115 is a GABA aminotransferase inhibitor, which means it increases the concentration of GABA in the brain. GABA is the primary inhibitory neurotransmitter in the brain and is involved in regulating neuronal excitability. By increasing the concentration of GABA, CPP-115 can reduce excitability and increase inhibitory signaling, leading to its potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
CPP-115 has been shown to increase GABA levels in the brain, which can lead to reduced excitability and increased inhibitory signaling. In addition, CPP-115 has been shown to increase the expression of GABAergic markers in the brain, suggesting that it may have long-lasting effects on GABAergic signaling. CPP-115 has also been shown to have minimal effects on other neurotransmitter systems, such as dopamine and serotonin, suggesting that it may have a favorable side effect profile.
Avantages Et Limitations Des Expériences En Laboratoire
CPP-115 has several advantages for lab experiments, including its high potency and specificity for GABA aminotransferase inhibition. However, CPP-115 has a short half-life in vivo, which can make dosing and administration challenging. In addition, CPP-115 has poor solubility in water, which can limit its use in certain experimental settings.
Orientations Futures
There are several potential future directions for research on CPP-115. One area of interest is its potential as an antiepileptic drug, with further studies needed to determine its efficacy and safety in humans. Another area of interest is its potential as a treatment for addiction, with further studies needed to determine its effects on drug-seeking behavior in humans. In addition, there is interest in exploring the potential anxiolytic effects of CPP-115 in humans. Finally, there is potential for further research on the mechanism of action of CPP-115 and its effects on GABAergic signaling in the brain.
Applications De Recherche Scientifique
CPP-115 has been studied for its potential therapeutic applications in various neurological disorders, including epilepsy, addiction, and anxiety. Preclinical studies have shown that CPP-115 can reduce seizures in animal models of epilepsy and has potential as an antiepileptic drug. In addition, CPP-115 has been shown to reduce cocaine self-administration in rats, suggesting its potential as a treatment for addiction. CPP-115 has also been studied as a potential anxiolytic, with promising results in animal models.
Propriétés
IUPAC Name |
N-cyclopentyl-2-(3,4-dimethylphenoxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-11-8-9-15(10-12(11)2)19-13(3)16(18)17-14-6-4-5-7-14/h8-10,13-14H,4-7H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYGCRRTUJESJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(C)C(=O)NC2CCCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-(3,4-dimethylphenoxy)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-fluorophenyl)-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4752834.png)
![N,2,2,6,6-pentamethyl-N-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinamine](/img/structure/B4752841.png)
![methyl 4-({[3-(benzoylamino)benzoyl]oxy}methyl)-3-bromobenzoate](/img/structure/B4752844.png)
![7-(2-chlorobenzyl)-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4752854.png)
![2-[(1,3-benzothiazol-2-ylthio)acetyl]-N-(2,4-dimethoxyphenyl)hydrazinecarboxamide](/img/structure/B4752856.png)
![N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[(5-chloro-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B4752862.png)

![N-[4,5-dimethoxy-2-(1-pyrrolidinylcarbonyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B4752870.png)

![N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4752895.png)
![1-[(2-fluorobenzyl)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4752918.png)
![4-({5-[(4-chloro-2-isopropyl-5-methylphenoxy)methyl]-2-furoyl}amino)-N,1-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B4752926.png)

